2,3-Dimethylanthraquinone
Overview
Description
2,3-Dimethylanthraquinone is a chemical compound with the molecular formula C16H12O2. It is a derivative of anthraquinone, characterized by the presence of two methyl groups at the 2 and 3 positions on the anthraquinone structure. This compound is known for its applications in various fields, including organic synthesis and photochemistry .
Mechanism of Action
Mode of Action
The mode of action of 2,3-Dimethylanthraquinone involves electron transfer reactions . Specifically, the compound can form radical anions that react with other molecules, such as benzyl bromide . This interaction leads to changes in the molecular structure of the target, which can affect its function.
Biochemical Analysis
Biochemical Properties
It is known that anthraquinones, the parent compound of 2,3-Dimethylanthraquinone, can interact with various enzymes and proteins
Cellular Effects
Anthraquinones have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that anthraquinones can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common synthetic routes for 2,3-Dimethylanthraquinone involves the reaction of 1,4-naphthoquinone with 2,3-dimethylbutadiene-1,3 in the presence of ethanol. The reaction mixture is refluxed for several hours, followed by cooling and crystallization to obtain the product. The crude product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of efficient reflux condensers and controlled reaction conditions ensures high-quality production .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethylanthraquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: It can undergo substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.
Major Products Formed:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted anthraquinone derivatives.
Scientific Research Applications
2,3-Dimethylanthraquinone has a wide range of applications in scientific research:
Chemistry: Used as a starting material in the synthesis of various organic compounds.
Biology: Employed in studies involving electron transfer and photoreactivity.
Medicine: Investigated for its potential use in photodynamic therapy and as a photosensitizer.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore.
Comparison with Similar Compounds
- 2-Methylanthraquinone
- 2,3-Dimethylhydroquinone
- 2-Ethylanthraquinone
- 1,4-Naphthoquinone
Comparison: 2,3-Dimethylanthraquinone is unique due to its specific substitution pattern, which influences its reactivity and photochemical properties. Compared to 2-Methylanthraquinone, the additional methyl group at the 3 position enhances its electron-donating ability. This makes it more effective in certain photochemical applications .
Properties
IUPAC Name |
2,3-dimethylanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-9-7-13-14(8-10(9)2)16(18)12-6-4-3-5-11(12)15(13)17/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJPZYXCIHZVGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20215654 | |
Record name | 9,10-Anthracenedione, 2,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20215654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6531-35-7 | |
Record name | 2,3-Dimethylanthraquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6531-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9,10-Anthracenedione, 2,3-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006531357 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6531-35-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76612 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9,10-Anthracenedione, 2,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20215654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dimethylanthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the synthesis of 2,3-Dimethylanthraquinone?
A1: this compound can be synthesized through a Diels-Alder reaction using 1,4-naphthoquinone and 2,3-dimethylbutadiene in the presence of a catalyst. [] One study demonstrated the feasibility of this synthesis using an aqueous solution of high-vanadium heteropoly acid (HPA) as a bifunctional catalyst. [] The same study also investigated catalyst regeneration methods, including oxidation with oxygen and nitric acid. []
Q2: Are there any studies on the photochemical properties of this compound?
A2: Yes, the phosphorescence spectra of this compound have been studied at low temperatures (77 K) in various solvents. [] Researchers observed a very broad ππ* phosphorescence spectrum for this compound in non-hydrocarbon solutions. [] This work provides insights into the quinone-solvent interactions and the energy levels of this compound. []
Q3: Has this compound been detected in the environment?
A3: Yes, this compound was identified as one of the compounds in air samples collected at a trafficked roadside. [] Notably, a large vapor phase component was observed, which is not always analyzed in similar environmental studies. []
Q4: Are there any computational chemistry studies related to this compound?
A4: Theoretical studies have been conducted on the complex transformation of benaphthamycin B, utilizing 1,5-dihydroxy-4-methoxy-2,3-dimethylanthraquinone as a model compound. [] Density functional theory (DFT) and perturbation theory calculations, incorporating solvent effects, were employed to study the reaction mechanism. [] This study elucidated the key steps involved in the transformation, including ether cleavage via an SN2 reaction. []
Q5: What are the potential applications of this compound?
A5: While specific applications of this compound are not extensively discussed in the provided abstracts, its presence in environmental samples suggests its relevance in atmospheric chemistry studies. [] Additionally, its use as a model compound in theoretical studies highlights its potential value in understanding the reactivity and properties of related compounds, such as benaphthamycin B. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.